5-(2-(Cyclopropylmethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine
Overview
Description
5-(2-(Cyclopropylmethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine (hereafter referred to as 5-CPMT) is a novel compound that has recently been developed for use in scientific research. This compound has a wide range of potential applications, including as a substrate for enzyme-catalyzed reactions, as a drug target, and as a tool for studying biochemical pathways.
Scientific Research Applications
CDK2 Inhibition and Antitumor Activity
A study by Fathalla et al. (2012) explored pyrimidine-benzenesulfonamide derivatives as potential cyclin-dependent kinase 2 (CDK2) inhibitors. These compounds, including derivatives of 5-(2-(Cyclopropylmethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine, showed promising anti-proliferative activity against human Hela cell line, indicating potential for antitumor applications (Fathalla et al., 2012).
Synthesis and Fungicidal Properties
Research by Тумкявичюс et al. (2013) involved the synthesis of pyrimidine derivatives starting from 4,6-dichloro-2-methylthiopyrimidine-5-carbonitrile. These derivatives demonstrated fungicidal properties, showcasing another application of pyrimidine compounds in the agricultural sector (Тумкявичюс et al., 2013).
15-Lipoxygenase Inhibition
Asghari et al. (2016) synthesized new derivatives of 5,5′-(ethane-1,2-diyl)bis(3-((5-bromo-6-methyl-2-tertiaryamino pyrimidin-4-yl)thio)-4H-1,2,4-triazol-4-amine). These compounds were evaluated as potential inhibitors of 15-lipoxygenase, an enzyme implicated in inflammatory processes, indicating a possible role in anti-inflammatory therapies (Asghari et al., 2016).
Antibacterial and Antifungal Activity
Tugcu and Turhan (2018) reported the synthesis of new substituted pyrimidine derivatives through one-pot multicomponent reactions. These compounds were evaluated for their antibacterial and antifungal activity, suggesting potential use in antimicrobial treatments (Tugcu & Turhan, 2018).
CDK4, 6 Inhibitors
Shimamura et al. (2006) identified 5-Pyrimidinyl-2-aminothiazole as an inhibitor of cyclin-dependent kinases (CDKs), particularly showing selectivity for CDK4 over other CDKs. This research indicates the potential of related pyrimidine compounds in targeted cancer therapies (Shimamura et al., 2006).
properties
IUPAC Name |
5-[2-(cyclopropylmethyl)pyrimidin-4-yl]-4-methyl-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4S/c1-7-11(17-12(13)15-7)9-4-5-14-10(16-9)6-8-2-3-8/h4-5,8H,2-3,6H2,1H3,(H2,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUROYAJOMCTFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=NC(=NC=C2)CC3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-(Cyclopropylmethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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